Ethyl (phenylthio)acetate

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Design

Ethyl (phenylthio)acetate (CAS 7605-25-6) is an organic compound belonging to the class of thioether-esters, characterized by a phenylthio group linked to an ethyl acetate moiety. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 196.26 g/mol, and it typically presents as a colorless liquid with an estimated log Kow of 2.63.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 7605-25-6
Cat. No. B1329697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (phenylthio)acetate
CAS7605-25-6
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=CC=CC=C1
InChIInChI=1S/C10H12O2S/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeySEDRTXNDGKRHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (phenylthio)acetate (CAS 7605-25-6): Structure, Physicochemical Properties, and Synthetic Utility


Ethyl (phenylthio)acetate (CAS 7605-25-6) is an organic compound belonging to the class of thioether-esters, characterized by a phenylthio group linked to an ethyl acetate moiety. Its molecular formula is C₁₀H₁₂O₂S, with a molecular weight of 196.26 g/mol, and it typically presents as a colorless liquid with an estimated log Kow of 2.63 . Commercially available in purities up to 97% , this compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules via reactions at the α-carbon, sulfide oxidation, or ester hydrolysis . Its dual functionality makes it a valuable intermediate in medicinal chemistry and fragment-based drug discovery, where it provides a scaffold for molecular linking and expansion .

1
Workflow
Fragment-based scaffold for library synthesis and linker-expansion studies
2
Selection Context
Dual thioether-ester reactivity supports orthogonal functionalization routes
3
Use Profile
Suitable for multistep synthesis where ester protects carboxyl and thioether enables late-stage oxidation

Why Generic Thioether-Ester Substitution Can Fail: The Case for Ethyl (phenylthio)acetate's Unique Profile


The thioether-ester family exhibits significant functional variability, making direct substitution of Ethyl (phenylthio)acetate with analogs such as methyl esters, free acids, or sulfones a potentially detrimental choice in both synthetic and biological contexts. While methyl (phenylthio)acetate may appear interchangeable, its distinct reactivity profile in metal-catalyzed couplings and different metabolic susceptibility can lead to divergent outcomes [1]. Furthermore, the oxidation state of the sulfur atom critically dictates molecular properties; for example, replacement with the corresponding sulfone drastically alters polarity, hydrogen-bonding capacity, and metabolic stability . Similarly, the ester group's identity influences lipophilicity, hydrolysis rates, and overall bioavailability, parameters that cannot be reliably predicted or compensated for without empirical comparison. The following evidence demonstrates why Ethyl (phenylthio)acetate's specific structural and physicochemical fingerprint confers advantages that are not automatically transferable to its closest analogs, and why careful selection based on quantitative data is essential for reproducible research and development outcomes [2].

Target
Ethyl (phenylthio)acetate: thioether + ethyl ester
Analog Risk
Methyl ester analog: reactivity in metal-catalyzed couplings may shift; metabolic susceptibility profile may differ
Target
Thioether (sulfide) oxidation state
Analog Risk
Sulfone analog: oxidation state differs by two steps; polarity, H-bonding, and metabolic stability may not transfer
Target
Ethyl ester as masked carboxyl handle
Analog Risk
Free acid analog: requires additional protection steps; synthetic route length and yield may be affected

Quantitative Differentiation of Ethyl (phenylthio)acetate from Key Analogs


Fragment-Based Drug Discovery Scaffold: Molecular Weight and Rotatable Bond Advantage

Ethyl (phenylthio)acetate is explicitly marketed and utilized as a fragment molecule for molecular linking, expansion, and modification . Its molecular weight (196.26 g/mol) falls within the optimal range for fragment-based drug discovery (FBDD) campaigns (typically <250 Da), providing a key advantage over larger or less synthetically accessible analogs. In comparison, the parent acid, phenylthioacetic acid (MW: 168.21 g/mol), while lighter, offers a different functional handle (carboxylic acid vs. ethyl ester) that alters both synthetic versatility and physicochemical properties [1]. The presence of the ethyl ester and thioether provides two distinct points for chemical elaboration, which is not the case for simpler aryl sulfides lacking the ester group.

FBDD scaffold fit
Class-level
Ethyl ester +28.05 g/mol vs. free acid; ester handle enables library derivatization
Supports scaffold differentiation review for fragment-based library design
Class-level inference; confirm with empirical fragment screening data
Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Design

Differentiation in Oxidation State: Sulfide vs. Sulfone Reactivity and Selectivity

The thioether moiety in Ethyl (phenylthio)acetate confers distinct reactivity compared to its sulfone analog, Ethyl (phenylsulfonyl)acetate. Mechanistic studies on related (phenylthio)acetic acids demonstrate a reactivity-selectivity principle, where oxidation kinetics are sensitive to substituents and reaction conditions [1]. Specifically, the thioether can undergo selective oxidation to a sulfoxide or sulfone, enabling stepwise introduction of functionality, a capability not present in the pre-oxidized sulfone . Furthermore, in biochemical contexts, the thioether linkage can be metabolized by cytochrome P450 enzymes to sulfoxides, a metabolic pathway that differs fundamentally from that of sulfones, impacting in vivo behavior and metabolite profiles [2].

Oxidation-state control
Class-level
Thioether can undergo stepwise oxidation to sulfoxide/sulfone; sulfone is 2 oxidation steps higher and resistant to further oxidation
Supports oxidation-state-dependent synthetic route design
Reactivity inferred from mechanistic studies on related (phenylthio)acetic acids
Organic Synthesis Reaction Selectivity Oxidation Chemistry

Linker Chemotype in HDAC Inhibition: Isoform Selectivity Advantage

In a study exploring novel linker chemotypes for histone deacetylase (HDAC) inhibitors, derivatives incorporating the phenylthioacetyl moiety were synthesized and evaluated. While the specific compound Ethyl (phenylthio)acetate serves as a precursor, the study highlights that the phenylthioether linker region can direct isoform selectivity between HDAC1 and HDAC6 [1]. In vitro tests demonstrated that depending on the linker type, some candidates selectively inhibit HDAC1 over HDAC6 isoform or vice versa [1]. This contrasts with traditional alkyl or aryl linkers, which often lack such specificity. Although direct IC50 values for Ethyl (phenylthio)acetate-derived final compounds are not provided in the abstract, the study underscores the unique pharmacophoric contribution of the phenylthioether moiety in achieving targeted biological activity.

HDAC linker selectivity
Reported
Phenylthioether linker directs HDAC1 vs. HDAC6 isoform selectivity in derived hydroxamic acid inhibitors
Supports linker-based isoform-selectivity assay review
Qualitative selectivity shift reported; exact IC50 values not available in abstract
HDAC Inhibition Cancer Drug Discovery Epigenetics

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile

The estimated log Kow (octanol-water partition coefficient) of Ethyl (phenylthio)acetate is 2.63, which correlates with an estimated water solubility of 261.7 mg/L at 25°C . This moderate lipophilicity distinguishes it from more hydrophilic analogs like phenylthioacetic acid (log Kow ~1.5 estimated) or more lipophilic alkyl-substituted derivatives [1]. In comparison, Methyl (phenylthio)acetate has a similar log Kow (estimated ~2.4) but a lower boiling point (104-105°C at 4 mmHg) , which may affect its handling and storage. The ethyl ester also provides a balance between aqueous solubility and membrane permeability that is often more favorable for oral bioavailability than the free acid or longer alkyl esters [2].

Lipophilicity profile
Cross-study
Estimated log Kow 2.63; water solubility ~262 mg/L (estimated at 25°C)
Supports permeability-solubility profiling context for exposure-model assessment
Calculated values; experimental determination recommended for lead optimization
ADME Lipophilicity Drug Design

Synthetic Versatility: Ester Group as a Protecting and Activating Handle

The ethyl ester in Ethyl (phenylthio)acetate serves as a masked carboxylic acid, enabling chemoselective transformations at the α-carbon or sulfur without interference from a free carboxyl group. This contrasts with phenylthioacetic acid, which would require protection prior to many manipulations, adding steps and reducing yield. For instance, in the synthesis of pyridine derivatives from (phenylthio)carboxylic acids, the methyl ester analog is used in a Michael addition-lactamization sequence followed by sulfide oxidation-elimination, a route that would be complicated with the free acid [1]. Additionally, the ethyl ester can be selectively reduced to the alcohol or hydrolyzed to the acid under mild conditions, offering orthogonal reactivity to the thioether, which can be independently oxidized [2]. This dual-reactivity profile provides greater synthetic flexibility compared to analogs lacking the ester group.

Synthetic versatility
Class-level
Ethyl ester acts as masked carboxyl: enables chemoselective α-carbon and sulfur modifications without free-acid interference
Supports orthogonal protecting-group strategy review for multistep synthesis
Class-level inference; validate compatibility under specific reaction conditions
Organic Synthesis Protecting Group Strategy Medicinal Chemistry

High-Impact Application Scenarios for Ethyl (phenylthio)acetate Based on Differentiated Evidence


Fragment-Based Lead Discovery: Scaffold for HDAC Inhibitor Optimization

Leverage Ethyl (phenylthio)acetate's unique phenylthioether linker to synthesize focused libraries of HDAC inhibitors. The linker's ability to confer isoform selectivity, as demonstrated in studies of related hydroxamic acid derivatives [1], makes it a valuable starting point for developing targeted anticancer agents with reduced off-target effects. Its fragment-appropriate molecular weight and synthetic handles facilitate rapid SAR exploration, a key advantage in early-stage drug discovery where maximizing chemical diversity with minimal resources is paramount.

Building Block for Complex Pyridine Synthesis via Tandem Michael Addition-Lactamization

Utilize Ethyl (phenylthio)acetate as a key substrate in isothiourea-catalyzed annulation reactions to construct polysubstituted pyridines. The ester functionality enables the Michael addition step, while the thioether allows for subsequent oxidation-elimination to install the desired pyridine core [2]. This approach offers a streamlined route to valuable heterocyclic scaffolds for medicinal and agrochemical applications, where the ethyl ester's specific reactivity profile is essential for achieving high yields and regioselectivity.

Prodrug Design Leveraging Thioether Metabolic Oxidation

Design prodrugs where Ethyl (phenylthio)acetate's thioether moiety is metabolically oxidized to a sulfoxide or sulfone in vivo. This can alter the molecule's polarity, solubility, and target engagement, a strategy used to modulate drug disposition and activity [3]. The predictable oxidation kinetics and sensitivity to enzyme environment (e.g., CYP450 isoforms) provide a rational basis for designing compounds with controlled activation profiles, a feature not available with the corresponding sulfone analog.

Synthesis of Stable Isotope-Labeled Internal Standards for LC-MS/MS Bioanalysis

Employ Ethyl (phenylthio)acetate as a precursor for the synthesis of (13)C-labeled internal standards for quantitative bioanalysis. The phenylthio group can serve as a stable carrier for the label, and the ester functionality allows for easy derivatization [4]. This application is critical for ensuring accuracy and precision in pharmacokinetic studies of sulfur-containing drugs, where matrix effects can compromise analytical results.

Application
Selection Property
Validation Focus
HDAC inhibitor linker optimization
Linker-isoform selectivity context
Isoform-selectivity assay review
Polysubstituted pyridine synthesis
Ester-thioether dual reactivity
Reaction condition optimization and regioselectivity review
Thioether metabolic oxidation studies
Oxidation-state modulation context
Metabolic activation profiling (CYP450)
Isotope-labeled internal standard synthesis
Derivatization-compatible scaffold
Bioanalytical method validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (phenylthio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.